Product packaging for 2-(Piperazin-1-yl)quinazolin-4-amine(Cat. No.:CAS No. 116365-48-1)

2-(Piperazin-1-yl)quinazolin-4-amine

Cat. No.: B3346251
CAS No.: 116365-48-1
M. Wt: 229.28 g/mol
InChI Key: SUTPLPLDVCQYBI-UHFFFAOYSA-N
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Description

2-(Piperazin-1-yl)quinazolin-4-amine (CAS 116365-48-1) is a high-value quinazoline-based chemical scaffold extensively utilized in medicinal chemistry and anticancer research . This compound serves as a critical synthetic intermediate for the development of novel therapeutic agents, particularly as a potent inhibitor of tyrosine kinases . The quinazoline core structure is known for its broad biological activity, making it a privileged scaffold in drug discovery. Research has demonstrated that derivatives built upon this template exhibit significant efficacy as dual EGFR/HER2 kinase inhibitors, showing promising cytotoxic activity against both trastuzumab-sensitive and trastuzumab-resistant HER2-positive breast cancer cell lines . Beyond oncology, this chemical template has also been identified in the development of potent and selective inhibitors of other kinase targets, such as the platelet-derived growth factor (PDGF) receptor . The piperazinyl-quinazoline structure is further being explored in antimicrobial research, with novel hybrids showing potent activity as DNA gyrase inhibitors against various bacterial strains . Additionally, similar piperazine-linked quinazoline derivatives have been evaluated for their anti-mycobacterial activity against Mycobacterium tuberculosis . This product is intended for research applications as a key building block in the synthesis and discovery of new bioactive molecules. It is supplied with a Certificate of Analysis to ensure quality and consistency for your experimental needs. For Research Use Only. Not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H15N5 B3346251 2-(Piperazin-1-yl)quinazolin-4-amine CAS No. 116365-48-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-piperazin-1-ylquinazolin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5/c13-11-9-3-1-2-4-10(9)15-12(16-11)17-7-5-14-6-8-17/h1-4,14H,5-8H2,(H2,13,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUTPLPLDVCQYBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC3=CC=CC=C3C(=N2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20710593
Record name 2-(Piperazin-1-yl)quinazolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20710593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116365-48-1
Record name 2-(Piperazin-1-yl)quinazolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20710593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

The Quinazoline Scaffold: a Cornerstone in Bioactive Compound Discovery

The quinazoline (B50416) scaffold, a bicyclic aromatic heterocycle formed by the fusion of a benzene (B151609) ring and a pyrimidine (B1678525) ring, is a cornerstone in the design and synthesis of bioactive molecules. researchgate.netresearchgate.net Its structural rigidity, coupled with the presence of multiple sites for functionalization, allows for the creation of a diverse library of derivatives with a wide spectrum of biological activities. mdpi.com This versatility has led to the development of numerous clinically approved drugs for various therapeutic areas. researchgate.net

The significance of the quinazoline core lies in its ability to interact with a multitude of biological targets with high affinity and specificity. Researchers have extensively demonstrated that quinazoline derivatives can act as inhibitors of crucial enzymes like kinases, which play a pivotal role in cellular signaling pathways often dysregulated in diseases such as cancer. mdpi.com Furthermore, the scaffold has been implicated in modulating the activity of G-protein coupled receptors and other key proteins involved in various physiological processes. nih.gov The broad pharmacological profile of quinazoline-based compounds encompasses anticancer, anti-inflammatory, antimicrobial, antiviral, and even neuroprotective activities. researchgate.netmdpi.com

The Scientific Imperative for Investigating 2 Piperazin 1 Yl Quinazolin 4 Amine and Its Analogs

The rationale for the intensive research focus on 2-(Piperazin-1-yl)quinazolin-4-amine and its derivatives stems from the synergistic combination of the well-established therapeutic potential of the quinazoline (B50416) scaffold and the versatile nature of the piperazine (B1678402) ring. The piperazine moiety, a six-membered heterocyclic ring containing two nitrogen atoms, is another "privileged" structural element frequently found in biologically active compounds. ijpras.com Its inclusion at the 2-position of the quinazoline ring introduces a flexible and basic side chain that can significantly influence the compound's pharmacokinetic and pharmacodynamic properties.

This strategic molecular hybridization allows for the exploration of new chemical space and the potential for multi-target interactions. nih.gov The piperazine ring can be readily substituted, enabling chemists to fine-tune the molecule's properties, such as its solubility, lipophilicity, and ability to form hydrogen bonds, which are critical for drug-receptor interactions. nih.gov This adaptability is a key driver for synthesizing and evaluating a wide array of analogs of this compound to identify compounds with enhanced potency and selectivity for specific biological targets.

A Glimpse into Prior Research on Quinazoline Piperazine Hybrids

Established Synthetic Routes to the this compound Core

The traditional and most widely employed synthesis of the this compound core is a multi-step process that typically begins with derivatives of anthranilic acid. The general strategy involves the construction of the quinazoline (B50416) ring system, followed by the introduction of the piperazine moiety.

A cornerstone of this approach is the preparation of a suitably activated quinazoline precursor, most commonly a 2,4-dichloroquinazoline or a 2-chloro-4-aminoquinazoline. The synthesis often commences with the cyclization of N-acyl anthranilic acids. For instance, anthranilic acid can be acylated and then cyclized to form a benzoxazinone intermediate. nih.gov This intermediate is then converted into a quinazoline-2,4-dione.

The key steps are outlined below:

Formation of the Quinazoline-2,4-dione: Anthranilic acid is treated with urea or sodium cyanate to form the quinazoline-2,4-dione scaffold. generis-publishing.com

Chlorination: The dione is then subjected to chlorination to install reactive leaving groups. Reagents like phosphorus oxychloride (POCl₃), often in the presence of a base like N,N-diethylaniline, or thionyl chloride (SOCl₂) are used to convert the dione into 2,4-dichloroquinazoline. rsc.orgresearchgate.net

Selective Amination and Piperazine Installation: The chlorine atoms at the C2 and C4 positions of the quinazoline ring exhibit different reactivities. The C4 position is generally more susceptible to nucleophilic attack. This allows for a stepwise substitution. First, reaction with ammonia or an amine selectively forms a 4-amino-2-chloroquinazoline intermediate. google.com Subsequently, the remaining chlorine atom at the C2 position is displaced by piperazine, typically by heating in a suitable solvent like isopropanol or ethanol, to yield the desired this compound core. researchgate.net

An alternative established route involves starting with 2-aminobenzonitrile. This compound can be cyclized with a source of carbon and nitrogen to form the 4-aminoquinazoline ring system directly, which is then halogenated at the 2-position before reaction with piperazine.

General Established Synthetic Pathway
Established Synthetic Route
A common multi-step synthesis starting from anthranilic acid, proceeding through a chlorinated intermediate.

Novel and Green Chemistry Approaches in Quinazoline-Piperazine Synthesis

In recent years, significant efforts have been directed towards developing more efficient, cost-effective, and environmentally benign methods for synthesizing quinazoline derivatives. These novel approaches often focus on reducing the number of synthetic steps, minimizing waste, and avoiding harsh reagents.

One-Pot Syntheses: One-pot reactions, where multiple transformations occur in a single reaction vessel, have emerged as a powerful strategy. A facile one-pot method for quinazolinone synthesis involves the copper-mediated condensation of 2-bromobenzoic acid, various aldehydes, and aqueous ammonia as the nitrogen source. rsc.orgnih.govresearchgate.net The resulting quinazolinone can then be converted to the target compound in subsequent steps within a streamlined process. Such methods reduce the need for purification of intermediates, saving time, solvents, and resources. nih.gov

Metal-Catalyzed Reactions: Transition-metal catalysis has provided new avenues for quinazoline synthesis through C-H activation and dehydrogenative coupling reactions. nih.gov Catalysts based on earth-abundant metals like manganese, iron, and cobalt are particularly attractive from a green chemistry perspective. nih.gov For example, Mn(I)-catalyzed acceptorless dehydrogenative coupling (ADC) of 2-aminobenzyl alcohol with primary amides offers an atom-economical route to 2-substituted quinazolines. nih.gov These methods often proceed under mild conditions and generate water as the only byproduct.

Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to accelerate reaction times, improve yields, and enhance the purity of quinazoline products. openmedicinalchemistryjournal.com Multicomponent reactions (MCRs) under microwave conditions, for instance, the reaction of 2-aminobenzophenone, an aldehyde, and a nitrogen source, can rapidly generate complex quinazoline structures. openmedicinalchemistryjournal.com

Use of Greener Solvents: Replacing traditional volatile organic solvents with greener alternatives like ionic liquids or water is another key aspect of green chemistry. Ionic liquids have been used as both the solvent and catalyst for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones, demonstrating their potential in cleaner production processes. openmedicinalchemistryjournal.com

The table below summarizes some of the novel approaches.

ApproachKey FeaturesStarting Materials ExampleCatalyst/Conditions Example
One-Pot SynthesisReduces intermediate isolation; improves efficiency2-bromobenzoic acid, aldehyde, ammoniaCopper-mediated
Metal-Catalyzed DehydrogenationHigh atom economy; mild conditions2-aminobenzyl alcohol, amides/nitrilesMn(I) or Co(II) catalysts
Microwave-Assisted MCRRapid reaction times; improved yields2-aminobenzophenone, aldehyde, ureaMicrowave irradiation
Ionic Liquid CatalysisReusable catalyst/solvent; eco-friendlyIsatoic anhydride, aldehyde, amine[bmim]Br

Strategies for Derivatization and Structural Diversification of this compound

Structural diversification of the this compound scaffold is crucial for modulating its physicochemical properties and biological activity. Derivatization can be achieved at three main positions: the terminal nitrogen of the piperazine ring, the 4-amino group, and various positions on the quinazoline ring.

Derivatization of the Piperazine Moiety: The secondary amine of the piperazine ring is the most common site for modification. It readily undergoes a variety of reactions, including:

Acylation: Reaction with carboxylic acids, acid chlorides, or acid anhydrides to form amides. Coupling agents like HATU are often used to facilitate amide bond formation. rsc.org

Sulfonylation: Treatment with sulfonyl chlorides (e.g., benzenesulfonyl chloride) in the presence of a base to yield sulfonamides. eurekaselect.com

Alkylation and Arylation: N-alkylation or N-arylation can be achieved by reacting with alkyl or aryl halides. nih.gov Palladium-catalyzed Buchwald-Hartwig coupling is a common method for N-arylation. nih.gov

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to introduce substituted alkyl groups.

Modification of the Quinazoline Ring: Substituents can be introduced onto the benzo part of the quinazoline ring. This is most conveniently accomplished by starting the synthesis with an appropriately substituted anthranilic acid derivative. nih.gov For example, using 6-ethyl-2-aminobenzoic acid will result in a final compound with an ethyl group at the 7-position of the quinazoline ring. nih.gov A wide range of electron-donating and electron-withdrawing groups have been incorporated using this strategy. researchgate.net

Modification of the 4-Amino Group: While less common, the exocyclic 4-amino group can also be functionalized, although this can be challenging due to the potential for competing reactions and the electronic nature of the quinazoline ring.

The following table provides examples of derivatization strategies.

Modification SiteReaction TypeReagent ExampleResulting Functional Group
Piperazine N-4'AcylationCarboxylic Acid + HATUAmide
SulfonylationBenzenesulfonyl chlorideSulfonamide
AlkylationBenzyl bromideN-Benzyl
ArylationAryl halide + Pd catalystN-Aryl
Quinazoline RingSynthesis from substituted precursorSubstituted anthranilic acidSubstituents on benzo ring

Reaction Mechanisms and Optimization of Synthetic Pathways

Understanding the reaction mechanisms is key to optimizing synthetic routes for higher yields and purity. The two critical transformations in the established synthesis are the cyclization to form the quinazoline ring and the nucleophilic aromatic substitution (SNAr) to introduce the piperazine.

Quinazoline Ring Formation: The classical construction of the 4(3H)-quinazolinone ring from anthranilic acid and formamide (Niementowski reaction) involves the initial formation of N-formylanthranilic acid, followed by condensation with a second molecule of formamide (or ammonia source) and subsequent intramolecular cyclization and dehydration. When starting from a benzoxazinone, the mechanism involves the nucleophilic attack of an amine on the carbonyl group, leading to ring opening, followed by an intramolecular cyclization-dehydration cascade to form the quinazolinone.

Nucleophilic Aromatic Substitution (SNAr): The introduction of the piperazine ring onto a 2-chloroquinazoline proceeds via an SNAr mechanism. The electron-withdrawing nature of the quinazoline ring system activates the C2 position towards nucleophilic attack. The reaction involves two main steps:

Addition Step: The nucleophilic nitrogen of piperazine attacks the electron-deficient C2 carbon of the chloroquinazoline, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. This is typically the rate-determining step.

Elimination Step: The aromaticity of the ring is restored by the elimination of the chloride leaving group.

Optimization of this SNAr reaction often involves adjusting the temperature, solvent, and base. Protic solvents like isopropanol or ethanol are commonly used, and the reaction is often run at reflux to ensure completion. researchgate.net The choice of base, if any, can also influence the reaction rate by deprotonating the piperazine, increasing its nucleophilicity.

Pathway Optimization: Synthetic pathways are optimized by various means. For the preparation of key intermediates like 2-chloromethyl-4(3H)-quinazolinones, it was found that increasing the amount of chloroacetonitrile significantly improved the reaction yield. nih.gov In metal-catalyzed reactions, optimization involves screening different ligands, metal precursors, bases, and solvents to find the combination that gives the highest yield and selectivity. For instance, in a copper-mediated one-pot synthesis, parameters such as the catalyst loading, temperature, and reaction time were systematically varied to achieve optimal results. nih.gov Careful control of the stoichiometry, particularly when using difunctional reagents like piperazine, is also critical to avoid side products from double additions. nih.gov

Utility of High-Resolution Mass Spectrometry in Compound Identification

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unequivocal identification of a compound by providing its elemental composition. This technique measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy, typically to within 5 parts per million (ppm). This precision allows for the determination of a unique molecular formula from the exact mass.

For this compound, HRMS analysis, often coupled with a soft ionization source like Electrospray Ionization (ESI), would be used to determine its elemental composition. The theoretical monoisotopic mass of the protonated molecule [M+H]⁺ is calculated based on its molecular formula, C₁₂H₁₅N₅. The experimentally measured exact mass is then compared to this theoretical value. A close match between the theoretical and experimental mass provides strong evidence for the compound's identity and composition. mdpi.com For instance, a related dimethoxy derivative, 6,7-dimethoxy-2-(piperazin-1-yl)quinazolin-4-amine, shows a precursor ion [M+H]⁺ at an m/z of 290.1612 in an LC-MS analysis. nih.gov

Table 1: Illustrative HRMS Data for this compound

ParameterValue
Molecular FormulaC₁₂H₁₅N₅
Ion Formula[C₁₂H₁₆N₅]⁺
Theoretical m/z ([M+H]⁺)229.1355
Hypothetical Experimental m/z229.1352
Mass Difference (ppm)-1.31

This table is illustrative. The theoretical m/z is calculated, and the experimental value is hypothetical to demonstrate the principle of HRMS analysis.

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the precise molecular structure of a compound in solution. Through one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments, the chemical environment, connectivity, and spatial relationships of atoms within a molecule are determined. researchgate.net

For this compound, the ¹H NMR spectrum would reveal distinct signals for the aromatic protons on the quinazoline ring and the aliphatic protons of the piperazine ring. The protons on the benzene (B151609) portion of the quinazoline would appear in the aromatic region (typically δ 7.0-8.5 ppm). The piperazine protons often present as complex multiplets or broad singlets due to the chair-to-chair ring interconversion and the electronic environment. researchgate.netnih.gov The protons on the carbons adjacent to the nitrogen linked to the quinazoline ring would likely be deshielded compared to those adjacent to the secondary amine. The -NH₂ and -NH protons would appear as broad singlets that can be exchanged with D₂O.

The ¹³C NMR spectrum provides information on each unique carbon atom. The quinazoline ring would show several signals in the aromatic region (δ 110-165 ppm), with the carbons directly attached to nitrogen atoms (C2 and C4) having characteristic chemical shifts. The aliphatic carbons of the piperazine ring would appear in the upfield region (typically δ 40-60 ppm). mdpi.comlew.ro

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

¹H NMR Predicted δ (ppm) ¹³C NMR Predicted δ (ppm)
Aromatic-H7.2 - 8.3 (m)Aromatic-C110 - 152
NH₂~5.0 - 6.0 (br s)C-NH₂ (C4)~155
Piperazine-H (α to C2)~3.8 (m, 4H)C-N (C2)~162
Piperazine-H (β to C2)~3.0 (m, 4H)Piperazine-C (α to C2)~45
Piperazine-NH~2.5 (br s)Piperazine-C (β to C2)~50

Note: These are predicted values based on data from analogous structures. mdpi.comlew.roniscpr.res.in Actual spectra would require experimental determination.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The IR spectrum of this compound would display several key absorption bands. Quinazoline systems typically show strong aromatic ring stretching vibrations between 1475 and 1635 cm⁻¹. nih.gov The N-H stretching vibrations of the primary amine (-NH₂) and the secondary amine of the piperazine ring would be visible in the 3200-3500 cm⁻¹ region. C-H stretching vibrations from the aromatic ring appear above 3000 cm⁻¹, while aliphatic C-H stretches from the piperazine ring are found just below 3000 cm⁻¹. mdpi.com The C-N stretching vibrations for both the aromatic and aliphatic amines would be observed in the fingerprint region (1000-1350 cm⁻¹).

Raman spectroscopy provides complementary information. While N-H and O-H stretches are often weak in Raman spectra, the symmetric vibrations of the aromatic rings are typically strong, making it a valuable tool for analyzing the quinazoline and piperazine ring systems. nih.gov

Table 3: Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Amine (NH₂, NH)N-H Stretch3200 - 3500
Aromatic C-HC-H Stretch3000 - 3100
Aliphatic C-HC-H Stretch2800 - 3000
Quinazoline RingC=N, C=C Stretch1475 - 1635 nih.gov
Piperazine & QuinazolineC-N Stretch1000 - 1350
Aromatic RingC-H Out-of-plane Bend700 - 900 nih.gov

X-ray Crystallography in Determining Solid-State Structure of Quinazoline-Piperazine Systems

Single-crystal X-ray crystallography provides the definitive solid-state structure of a crystalline compound, revealing precise bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound is not publicly available, analysis of related structures provides insight into its likely solid-state conformation. nih.gov

For quinazoline-piperazine systems, key structural features of interest include the relative orientation of the two ring systems and the hydrogen-bonding networks. Studies on similar molecules have shown that the linkage between rings can lead to either extended or folded conformations in the solid state, with the energy difference between these forms often being small. nih.gov The piperazine ring typically adopts a chair conformation. ed.ac.uk

Crucially, the presence of hydrogen bond donors (-NH₂ and piperazine -NH) and acceptors (the quinazoline and piperazine nitrogens) would likely result in an extensive network of intermolecular hydrogen bonds. In the crystal structure of pure piperazine, molecules are linked into sheets via N-H···N hydrogen bonds. ed.ac.uk A similar, more complex three-dimensional network involving the primary amine and the various nitrogen atoms would be expected for this compound, significantly influencing its crystal packing and physical properties.

Chromatographic and Purity Assessment Methodologies

Chromatographic techniques are essential for the separation, purification, and purity assessment of chemical compounds. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are standard methods used for this purpose.

A typical purity assessment for this compound would involve a Reversed-Phase HPLC (RP-HPLC) method. nih.gov This method utilizes a nonpolar stationary phase (e.g., C18-silica) and a polar mobile phase. The retention time of the compound is a characteristic property under specific conditions, and the peak area is proportional to its concentration. Purity is determined by integrating the area of the main peak and comparing it to the total area of all detected peaks. Method validation would ensure the method is selective, precise, accurate, and linear over a range of concentrations. nih.govptfarm.pl

TLC is a rapid and cost-effective technique used to monitor reaction progress and for preliminary purity checks. mdpi.com For a moderately polar compound like this compound, a silica (B1680970) gel plate would be used as the stationary phase with a mobile phase consisting of a mixture of polar and nonpolar solvents. nih.gov

Table 4: Typical RP-HPLC Method for Purity Analysis

ParameterDescription
Column Octadecylsilyl silica gel (C18), e.g., 250 x 4.6 mm, 5 µm nih.govptfarm.pl
Mobile Phase Gradient or isocratic mixture of Acetonitrile and a buffer (e.g., phosphate (B84403) buffer at acidic pH) nih.gov
Flow Rate ~1.0 mL/min
Detection UV-Vis Spectrophotometer (e.g., at 239 nm or 254 nm) nih.gov
Internal Standard A stable compound with a different retention time (e.g., Phenacetin) may be used for quantification nih.gov
Temperature Ambient or controlled (e.g., 25 °C)

Theoretical and Computational Chemistry Studies of 2 Piperazin 1 Yl Quinazolin 4 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic structure and chemical reactivity of molecules. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within a molecule.

For 2-(piperazin-1-yl)quinazolin-4-amine, DFT calculations can elucidate several key properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap (ΔE) between HOMO and LUMO is a critical indicator of chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity.

Another valuable output is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the nitrogen atoms of the quinazoline (B50416) and piperazine (B1678402) rings, particularly the amine group at position 4, are expected to be electron-rich regions, making them likely sites for hydrogen bonding and interactions with biological targets. nih.gov These quantum chemical descriptors provide a theoretical foundation for predicting how the molecule will behave in a chemical or biological environment. arabjchem.org

Table 1: Key Quantum Chemical Parameters for Reactivity Prediction
ParameterDescriptionPredicted Significance for this compound
EHOMO (Highest Occupied Molecular Orbital Energy)Energy of the outermost electron-filled orbital; relates to electron-donating ability.Indicates regions susceptible to electrophilic attack and key for interaction with receptor sites.
ELUMO (Lowest Unoccupied Molecular Orbital Energy)Energy of the first empty electron orbital; relates to electron-accepting ability.Identifies regions prone to nucleophilic attack.
Energy Gap (ΔE = ELUMO - EHOMO)Difference in energy between HOMO and LUMO; indicates chemical reactivity and stability. A smaller energy gap suggests higher reactivity and potential for biological activity.
Dipole Moment (μ)Measures the overall polarity of the molecule.Influences solubility and the ability to engage in long-range electrostatic interactions with a target.
Molecular Electrostatic Potential (MEP)Maps the electrostatic potential on the electron density surface. nih.govVisualizes electron-rich (negative potential) and electron-poor (positive potential) areas, predicting sites for non-covalent interactions.

Molecular Docking and Dynamics Simulations for Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein or nucleic acid. derpharmachemica.com This method is crucial for understanding the potential biological targets of this compound and the specific interactions that stabilize the ligand-receptor complex. For quinazoline derivatives, common targets include protein kinases like Epidermal Growth Factor Receptor (EGFR) and Dihydrofolate Reductase (DHFR). nih.govtandfonline.comfrontiersin.org The docking process involves placing the ligand in the active site of the receptor and scoring the different poses based on factors like intermolecular forces, including hydrogen bonds, hydrophobic interactions, and electrostatic interactions. nih.govsigmaaldrich.com

Following docking, Molecular Dynamics (MD) simulations can be employed to provide a more dynamic and realistic view of the complex. mdpi.com MD simulations analyze the movements of atoms and molecules over time, allowing for the assessment of the stability of the predicted binding pose. nih.govresearchgate.net For the this compound-protein complex, an MD simulation would reveal how the ligand and receptor atoms move and fluctuate, confirming whether the key interactions identified in docking are maintained over a period of nanoseconds. frontiersin.org This provides stronger evidence for the predicted binding mode and the stability of the complex. nih.govsemanticscholar.org

Table 2: Potential Biological Targets and Key Interactions
Potential Biological TargetTherapeutic AreaLikely Interacting Amino Acid ResiduesKey Interaction Types
EGFR Kinase DomainAnticancerMet, Thr, Asp, LysHydrogen bonds with the quinazoline nitrogen and amine group; hydrophobic interactions. frontiersin.org
DHFR (Dihydrofolate Reductase)Antimalarial, AntibacterialSer, Phe, Leu, AspHydrogen bonds, halogen bonds (if substituted), and hydrophobic interactions within the active site. tandfonline.com
Integrin αIIbβ3AntiplateletTyr, Asp, SerHydrogen bonds and electrostatic interactions with key residues in the binding pocket. nih.gov
Acetylcholinesterase (AChE)Alzheimer's DiseaseTrp, Tyr, Asp, Hisπ-π stacking with aromatic residues; hydrogen bonds with the catalytic triad. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Optimization

Quantitative Structure-Activity Relationship (QSAR) studies are mathematical models that correlate the chemical structure of a series of compounds with their biological activity. mdpi.com The fundamental principle is that the structural properties of a molecule, encoded by molecular descriptors, determine its activity. frontiersin.org For a series of this compound analogs, a QSAR model could be developed to predict their inhibitory activity against a specific target.

The process involves calculating a variety of molecular descriptors for each compound, such as steric (e.g., molecular volume), electronic (e.g., partial charges), and hydrophobic (e.g., LogP) properties. Statistical methods are then used to build an equation that relates these descriptors to the observed biological activity (e.g., IC50 values). nih.gov Advanced 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) are particularly powerful. tandfonline.com These methods generate 3D contour maps that visualize regions where modifications to the molecular structure are likely to increase or decrease activity. frontiersin.orgnih.gov For instance, a CoMSIA map might indicate that adding a bulky, hydrophobic group at a specific position on the piperazine ring would enhance binding affinity. These models serve as a guide for the rational design of more potent derivatives. tandfonline.com

Table 3: Common Descriptors in QSAR Models for Quinazoline Derivatives
Descriptor TypeExample DescriptorsSignificance in Activity Prediction
StericMolecular Weight, Molar Refractivity, Sterimol parametersDefines the size and shape constraints of the receptor's binding pocket.
ElectronicDipole Moment, Partial Atomic Charges, HOMO/LUMO energiesDescribes the electrostatic and hydrogen bonding potential of the molecule.
HydrophobicLogP, Hydrophobic fields (CoMSIA)Crucial for membrane permeability and hydrophobic interactions within the binding site. tandfonline.com
TopologicalConnectivity Indices, Wiener IndexEncodes information about the branching and connectivity of the molecular skeleton.
Hydrogen BondingH-bond donor/acceptor fields (CoMSIA)Quantifies the potential for forming specific hydrogen bonds with the target receptor. tandfonline.com

Pharmacophore Modeling and Virtual Screening Approaches

A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target and trigger a biological response. researchgate.net For a class of active compounds like quinazoline derivatives, a pharmacophore model can be generated based on their common structural features. nih.govworldscientific.com A typical pharmacophore model for a kinase inhibitor based on the quinazoline scaffold might include features such as a hydrogen bond acceptor (from a quinazoline nitrogen), a hydrogen bond donor (from the 4-amino group), an aromatic ring, and a hydrophobic site. researchgate.networldscientific.com

Once a reliable pharmacophore model is developed, it can be used as a 3D query in a virtual screening campaign. nih.gov Virtual screening is a computational technique used to search large databases of chemical compounds for molecules that match the pharmacophore model and are therefore likely to be active against the target of interest. frontiersin.orgnih.gov This approach allows for the rapid and cost-effective identification of novel chemical scaffolds that could be further developed as potential drugs, significantly accelerating the early stages of drug discovery. nih.govacs.org

Table 4: Hypothetical Pharmacophore Model Features
Pharmacophore FeatureCorresponding Chemical Moiety in this compoundRole in Target Binding
Hydrogen Bond Acceptor (HBA)Nitrogen atoms at positions 1 and 3 of the quinazoline ring.Forms critical hydrogen bonds with backbone residues in the hinge region of kinases.
Hydrogen Bond Donor (HBD)The primary amine group at position 4.Acts as a hydrogen bond donor to engage with specific amino acid side chains.
Aromatic Ring (AR)The fused benzene (B151609) ring of the quinazoline core.Participates in π-π stacking or hydrophobic interactions with aromatic residues like Phe or Tyr.
Positive Ionizable (PI) / HBAThe distal nitrogen of the piperazine ring.Can be protonated at physiological pH, forming salt bridges or H-bonds with acidic residues (e.g., Asp).
Hydrophobic Group (HY)The piperazine ring and the quinazoline scaffold.Occupies hydrophobic pockets within the active site, contributing to binding affinity.

In Silico Bioactivity Prediction and Drug-Likeness Assessment Methodologies

In the early stages of drug discovery, it is essential to evaluate not only the potency of a compound but also its pharmacokinetic properties. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction tools are used to computationally estimate these properties. researchgate.net For this compound, these models can predict its likely intestinal absorption, blood-brain barrier penetration, metabolic stability, and potential toxicities. pharmacophorejournal.comresearchgate.net

"Drug-likeness" is a qualitative concept used to assess whether a compound possesses properties that would make it a likely candidate for an oral drug. nih.gov This is often evaluated using established guidelines like Lipinski's Rule of Five, which sets criteria for molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors. researchgate.net Compounds that adhere to these rules are more likely to have good oral bioavailability. Computational tools can quickly calculate these properties for this compound and its derivatives, helping to prioritize compounds with favorable, drug-like profiles for further experimental investigation. researchgate.netmdpi.com

Table 5: Predicted Drug-Likeness and ADMET Properties
PropertyGuideline/ParameterPredicted Value/Outcome for this compoundSignificance
Molecular WeightLipinski's Rule: < 500 g/mol~229.28 g/mol (Compliant)Influences absorption and diffusion.
LogP (Lipophilicity)Lipinski's Rule: ≤ 5~1.5 - 2.5 (Compliant)Affects solubility, permeability, and metabolic stability.
H-Bond DonorsLipinski's Rule: ≤ 52 (Amine and piperazine NH) (Compliant)Influences solubility and receptor binding.
H-Bond AcceptorsLipinski's Rule: ≤ 105 (Nitrogen atoms) (Compliant)Influences solubility and receptor binding.
Human Intestinal Absorption (HIA)Predicted % AbsorptionHighIndicates good potential for oral bioavailability.
Blood-Brain Barrier (BBB) PenetrationPredicted to cross/not crossLikely to be CNS activeDetermines if the compound can act on targets within the central nervous system.
HepatotoxicityPredicted Toxic/Non-toxicLikely Non-toxicEarly flag for potential liver toxicity issues. pharmacophorejournal.com

Pharmacological and Biological Activities of 2 Piperazin 1 Yl Quinazolin 4 Amine

Enzyme Inhibition Profiles and Mechanistic Elucidation

The 2-(piperazin-1-yl)quinazolin-4-amine core is frequently utilized in the design of enzyme inhibitors, particularly for protein kinases. These enzymes play a crucial role in cellular signaling pathways, and their dysregulation is implicated in diseases such as cancer.

Derivatives of this compound have been extensively investigated as kinase inhibitors. The quinazoline (B50416) ring system often functions as a scaffold that can mimic the adenine (B156593) core of ATP, allowing these compounds to bind to the ATP-binding site of kinases and inhibit their activity.

One area of significant research is in the development of inhibitors for the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2), both of which are key targets in oncology. For instance, a series of novel 6,7-dimethoxy-N-phenyl-2-(piperazin-1-yl)quinazolin-4-amine derivatives have demonstrated potent dual inhibitory activity against both EGFR and HER2. researchgate.net In particular, compounds 12 and 14 from this series showed significant, dose-dependent inhibition of both kinases. Compound 12 exhibited noteworthy inhibition of HER2, achieving almost complete inhibition at a concentration of 500 nM, which is comparable to the established dual inhibitor, lapatinib. researchgate.net The mechanism of this inhibition involves the binding of these compounds to the ATP-binding pocket of the respective kinases, thereby blocking the downstream signaling pathways that lead to cell proliferation.

Another important kinase target for this class of compounds is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is critically involved in angiogenesis. Certain 4-(piperazin-1-yl)quinolin-2(1H)-one derivatives bearing a thiazole (B1198619) moiety have shown potent VEGFR-2 tyrosine kinase (TK) inhibitory activity. nih.gov For example, two 6-fluoro-4-(piperazin-1-yl)quinolin-2(1H)-one derivatives demonstrated inhibitory activity comparable to the multi-kinase inhibitor sorafenib, with IC₅₀ values of 46.83 ± 2.4 nM and 51.09 ± 2.6 nM, respectively. nih.gov Molecular docking studies suggest that these compounds interact with key amino acid residues, such as Cys919 in the hinge region and Glu885 and Asp1046 in the gate area of the VEGFR-2 ATP-binding site. nih.gov

The table below summarizes the kinase inhibition data for selected derivatives.

Compound/DerivativeTarget KinaseIC₅₀ (nM)Reference
Compound 12 (a 6,7-dimethoxy-N-phenyl-2-(piperazin-1-yl)quinazolin-4-amine derivative)HER2Nearly complete inhibition at 500 nM researchgate.net
6-fluoro-4-(piperazin-1-yl)quinolin-2(1H)-one derivative 1VEGFR-246.83 ± 2.4 nih.gov
6-fluoro-4-(piperazin-1-yl)quinolin-2(1H)-one derivative 2VEGFR-251.09 ± 2.6 nih.gov

Beyond kinase inhibition, the this compound scaffold has been explored for its activity against other enzyme targets. For example, derivatives have been investigated as inhibitors of poly(ADP-ribose) polymerase-1 (PARP1) and bromodomain-containing protein 4 (BRD4), which are both important targets in cancer therapy. researchgate.net Additionally, S-substituted 2-mercaptoquinazolin-4(3H)-one derivatives have been identified as potent and selective inhibitors of human carbonic anhydrase isoforms IX and XII, which are involved in tumor progression. researchgate.net

Receptor Modulation and Ligand Binding Dynamics

The versatility of the this compound structure also lends itself to the development of ligands for various cell surface and intracellular receptors. The piperazine (B1678402) moiety, in particular, is a well-known pharmacophore for interacting with G-protein coupled receptors.

Arylpiperazine derivatives, a class to which this compound belongs, are recognized as "privileged scaffolds" for targeting aminergic GPCRs. researchgate.net These receptors are crucial for neurotransmission and are the targets of many drugs used to treat central nervous system disorders. The protonatable nitrogen atom of the piperazine ring is often a key interaction point, forming a charge-reinforced hydrogen bond with a conserved aspartate residue in the transmembrane domain of aminergic GPCRs. researchgate.net

Derivatives of this compound have been shown to modulate the activity of ion channels. Specifically, a series of piperazinyl quinazolin-4(3H)-one derivatives were identified as potent and selective ligands for the α2δ-1 subunit of voltage-gated calcium channels (VGCCs). nih.gov The lead compound from this series, a pyrido[4,3-d]pyrimidin-4(3H)-one derivative, exhibited high selectivity for the α2δ-1 subunit over the α2δ-2 subunit. nih.gov Modulation of these channels is a key mechanism for the treatment of neuropathic pain.

The interaction of quinazolinone derivatives with serotonin (B10506) receptors has been a significant area of research. For instance, a series of quinazolinone derivatives linked with a piperazinylquinoline moiety were designed as dual-acting ligands for the serotonin 1A (5-HT₁ₐ) and serotonin 3 (5-HT₃) receptors. acs.org One such derivative, 17m (TZB-30878) , was identified as a potent 5-HT₁ₐ receptor agonist and 5-HT₃ receptor antagonist. acs.org This dual activity is considered beneficial for the treatment of irritable bowel syndrome (IBS). In functional assays, this compound demonstrated behaviors consistent with both 5-HT₁ₐ agonism and 5-HT₃ antagonism. acs.org

The table below provides a summary of the receptor modulation activities for selected derivatives.

Compound/DerivativeTarget ReceptorActivityReference
Pyrido[4,3-d]pyrimidin-4(3H)-one derivativeα2δ-1 subunit of VGCCsSelective Ligand nih.gov
17m (TZB-30878) 5-HT₁ₐ ReceptorAgonist acs.org
17m (TZB-30878) 5-HT₃ ReceptorAntagonist acs.org

Histamine (B1213489) Receptor (e.g., H1, H4) Antagonism and Inverse Agonism

Derivatives of the 2-(piperazin-1-yl)quinazoline scaffold have been identified as potent modulators of histamine receptors, particularly the H4 receptor (H4R), which is a key target in the treatment of inflammatory diseases, pain, and pruritus.

Through scaffold hopping and pharmacophore modeling, a series of quinazoline-containing compounds were developed and optimized as H4R ligands. Research led to the discovery of derivatives such as 6-chloro-N-(furan-3-ylmethyl)2-(4-methylpiperazin-1-yl)quinazolin-4-amine (VUF10499) and 6-chloro-2-(4-methylpiperazin-1-yl)-N-(thiophen-2-ylmethyl)quinazolin-4-amine (VUF10497). These compounds were identified as potent human H4R inverse agonists. acs.org Interestingly, these specific derivatives also showed significant binding affinity for the human histamine H1 receptor, classifying them as a novel group of dual-action H1R/H4R ligands, which could offer enhanced therapeutic benefits. acs.org

Another potent H4 receptor antagonist from this class is cis-4-(Piperazin-1-yl)-5,6,7a,8,9,10,11,11a-octahydrobenzofuro[2,3-h]quinazolin-2-amine, also known as A-987306. nih.govebi.ac.uk This compound demonstrates high potency in H4 receptor binding assays for both rat and human receptors and functions as a functional antagonist in vitro across human, rat, and mouse H4 receptors. nih.govebi.ac.uk Its activity was also confirmed in preclinical models, where it blocked scratch responses induced by H4-agonists and showed anti-inflammatory effects. nih.govebi.ac.uk

Table 1: Histamine Receptor Binding Affinity of Quinazoline Derivatives

CompoundTarget ReceptorActivityBinding Affinity (Ki or pKi)SpeciesCitation
VUF10499H4RInverse AgonistpKi = 8.12Human acs.org
VUF10497H4RInverse AgonistpKi = 7.57Human acs.org
A-987306H4RAntagonistKi = 3.4 nMRat nih.govebi.ac.uk
Ki = 5.8 nMHuman nih.govebi.ac.uk

Antiparasitic Efficacy in In Vitro and Preclinical Models

The 2-(piperazin-1-yl)quinazoline scaffold has served as a foundation for the development of numerous compounds with significant antiparasitic properties.

Activity against Toxoplasma gondii

Toxoplasma gondii is an obligate intracellular parasite responsible for toxoplasmosis, a disease that can have severe consequences for immunocompromised individuals and developing fetuses. acs.orgnih.gov The limitations of current treatments have spurred research into new therapeutic agents, with quinazoline derivatives showing considerable promise. acs.orgresearchgate.net

A series of 2-(piperazin-1-yl)quinazolin-4(3H)-one derivatives were synthesized by combining the quinazolin-4(3H)-one scaffold with a diarylether moiety and a piperazine ring. acs.orgnih.gov In vitro screening of these compounds against T. gondii tachyzoites revealed that many possessed moderate to good efficacy. acs.org Specifically, compounds designated as 8w and 8x, which feature a diaryl ether group on the piperazine side chain, effectively inhibited T. gondii with IC50 values of 4 µM and 3 µM, respectively. researchgate.net

Further optimization led to the identification of compounds 11 and 18 as the most potent inhibitors in this series, with IC50 values of 6.33 µM and 5.94 µM, respectively. acs.org These compounds also demonstrated low cytotoxicity. acs.org Mechanistic studies showed that compound 11 could inhibit both the invasion and replication of the parasite. acs.org

Table 2: In Vitro Activity of 2-(Piperazin-1-yl)quinazolin-4(3H)-one Derivatives against T. gondii

CompoundAnti-T. gondii Activity (IC50)Cytotoxicity (CC50)Citation
Compound 8w4 µMNot Reported researchgate.net
Compound 8x3 µMNot Reported researchgate.net
Compound 116.33 µM285 µM acs.org
Compound 185.94 µM59.2 µM acs.org

Efficacy against Leishmania Species

Leishmaniasis, caused by parasites of the Leishmania genus, is another neglected tropical disease where new treatments are needed. researchgate.net Quinazoline derivatives have demonstrated notable antileishmanial activity.

A series of quinazoline compounds was identified as having potential against Leishmania donovani. dndi.org In other research, 2,3-dihydroquinazolin-4(1H)-one derivatives were reported as a new class of anti-leishmanial agents. Two specific derivatives, 3a (6,8-dinitro-2,2-disubstituted-2,3-dihydroquinazolin-4(1H)-ones) and 3b (2-(4-chloro-3-nitro-phenyl)-2-methyl-6,8-dinitro-2,3-dihydro-1H-quinazolin-4-one), showed promising in vitro activity with IC50 values of 1.61 µg/mL and 0.05 µg/mL, respectively.

Additionally, studies on related structures have shown that 1-aryl-4-(naphthalimidoalkyl) piperazines are active against promastigotes of Leishmania major and Leishmania mexicana. researchgate.net One of these compounds was also effective against the intracellular amastigote form of the parasite and was found to induce the collapse of the mitochondrial electrochemical potential. researchgate.net

Table 3: In Vitro Antileishmanial Activity of Quinazoline Derivatives

Compound ClassSpecific CompoundActivity (IC50)Target SpeciesCitation
2,3-Dihydroquinazolin-4(1H)-one derivativeCompound 3a1.61 µg/mLLeishmania sp.
Compound 3b0.05 µg/mLLeishmania sp.
Quinazoline compound seriesLead compoundNot SpecifiedLeishmania donovani dndi.org

Investigations against Trypanosoma cruzi

Chagas disease, caused by the parasite Trypanosoma cruzi, is a major health issue in Latin America. dndi.orgnih.gov A series of quinazoline compounds has been identified with potential against T. cruzi. dndi.org Mechanism of action studies revealed that these compounds target the ATP-binding pocket of the parasite's lysyl-tRNA synthetase 1 (KRS1). dndi.org A lead compound from this series demonstrated partial efficacy in a mouse model of acute Chagas disease, identifying KRS1 as a druggable target. dndi.org

In a separate investigation using virtual screening, a series of 2-aryl-4-aminoquinazolines was identified with efficacy against T. cruzi. nih.govacs.org Further optimization led to two promising compounds, 54 and 85. nih.gov Compound 85, in particular, showed a clear reduction of parasitemia in an in vivo infection model, confirming the potential of this quinazoline series for developing anti-trypanosome treatments. nih.govacs.org

Table 4: Activity of Quinazoline Derivatives against Trypanosoma cruzi

Compound SeriesSpecific CompoundKey FindingModelCitation
Quinazoline seriesLead CompoundTargets T. cruzi lysyl-tRNA synthetase 1 (KRS1)In vitro / In vivo (mouse) dndi.org
2-Aryl-4-aminoquinazoline seriesCompound 54Identified as a promising hitIn vitro nih.gov
Compound 85Demonstrated clear reduction of parasitemiaIn vivo (mouse) nih.govacs.org

Antimalarial Activity Assessment

The rise of drug-resistant Plasmodium strains necessitates the discovery of new antimalarial agents. acs.orgnih.gov The quinazoline scaffold has been explored for this purpose. Research into 2-anilino 4-amino substituted quinazolines led to the development of potent agents against the asexual stage of P. falciparum. acs.org By combining functionalities at the 2 and 4 positions, analogues such as 53 and 54, which incorporate a 2-(4-methylpiperazin-1-yl)-ethylamino group, were generated and showed potent in vitro activity with EC50 values between 25 and 35 nM. acs.org

Other related scaffolds, such as piperazine-containing 4(1H)-quinolones, have also been developed with the aim of enhancing solubility and maintaining potent activity against blood and liver stages of the parasite. nih.gov

Table 5: Antimalarial Activity of Substituted Quinazoline Derivatives

Compound SeriesSpecific CompoundsActivity (EC50)Target Species/StageCitation
2-Anilino 4-amino substituted quinazolinesAnalogue 5325-35 nMP. falciparum (asexual stage) acs.org
Analogue 5425-35 nMP. falciparum (asexual stage) acs.org

Antimycobacterial Activity Investigations

Tuberculosis remains a significant global health threat, and new drugs are needed to combat drug-resistant strains of Mycobacterium tuberculosis. Piperazine-linked quinazoline derivatives have been synthesized and evaluated for their inhibitory activity against this bacterium.

A library of these derivatives was tested against the M. tuberculosis H37Rv strain. The results showed that several compounds exhibited promising activity. Compounds 8b, 8e, 8f, 8m, 8n, and 8v were identified as having potent anti-mycobacterial effects, with Minimum Inhibitory Concentration (MIC) values ranging from 2 to 16 μg/mL. Compound 8f was particularly potent, with an MIC of 2 μg/mL.

Table 6: Antimycobacterial Activity of Piperazine-Linked Quinazoline Derivatives against M. tuberculosis H37Rv

CompoundActivity (MIC)Citation
Compound 8b16 µg/mL
Compound 8e16 µg/mL
Compound 8f2 µg/mL
Compound 8m16 µg/mL
Compound 8n4 µg/mL
Compound 8v16 µg/mL

In Vitro Studies against Mycobacterium tuberculosis

A significant body of research has focused on the synthesis and evaluation of piperazine-linked quinazoline derivatives for their in vitro activity against Mycobacterium tuberculosis H37Rv. In one such study, a library of these derivatives was synthesized and their minimum inhibitory concentrations (MICs) were determined. nih.govnih.gov

Several compounds from this library demonstrated notable potency. For instance, amide derivatives featuring specific substitutions on the piperazine and quinazoline rings exhibited significant anti-mycobacterial effects. The introduction of a 4-pyridyl group at the C2 position of the quinazoline ring was found to be a favorable modification. researchgate.net

Table 1: In Vitro Antitubercular Activity of Selected this compound Derivatives against M. tuberculosis H37Rv

Compound ID R Group (Substitution on Piperazine Nitrogen) R' Group (at C2 of Quinazoline) MIC (µg/mL) Reference
8f 3-fluorobenzoyl Phenyl 2 nih.gov
8n 4-cyanobenzoyl Phenyl 4 nih.gov
8b 4-fluorobenzoyl Phenyl 16 nih.gov
8e 2-fluorobenzoyl Phenyl 16 nih.gov
8m 3-methoxybenzoyl Phenyl 16 nih.gov
8v 4-pyridylcarbonyl Phenyl 16 nih.gov

Mechanistic Insights into Mycobacterial Inhibition

While the precise mechanism of action for this compound itself against M. tuberculosis is not extensively detailed in the reviewed literature, studies on related quinazoline derivatives provide some insights. In-silico docking studies on certain quinazoline derivatives have suggested that they may act as inhibitors of the enoyl-acyl carrier protein (ACP) reductase (InhA), a key enzyme in the mycobacterial fatty acid synthesis pathway. researchgate.net This enzyme is a well-established target for antitubercular drugs. The proposed mechanism involves the quinazoline scaffold interacting with amino acid residues within the active site of InhA, leading to the inhibition of its function and subsequent disruption of the bacterial cell wall synthesis. researchgate.net

Antiviral Activity and Mechanisms

The broad biological activity of the quinazoline scaffold extends to antiviral applications, with derivatives of this compound showing promise against various viruses.

Efficacy against RNA Viruses (e.g., Bovine Viral Diarrhea Virus)

Research has demonstrated the potential of this compound derivatives as inhibitors of RNA viruses, specifically the Bovine Viral Diarrhea Virus (BVDV), a member of the Flaviviridae family. BVDV is a significant pathogen in cattle and serves as a valuable surrogate model for studies on other pathogenic flaviviruses. nih.govnih.gov

In a study focused on developing non-nucleoside inhibitors of BVDV, a series of this compound derivatives were synthesized and evaluated for their antiviral activity. One of the lead compounds, 2-[4-(2-phenylquinazolin-4-yl)piperazin-1-yl]ethanol, exhibited a 50% effective concentration (EC50) of 1.7 ± 0.4 μM. nih.gov Molecular modeling studies suggest that these compounds bind to an allosteric pocket within the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for viral replication. nih.gov This binding is proposed to inhibit the enzyme's function, thereby blocking viral RNA synthesis.

Table 2: Antiviral Activity of a Selected this compound Derivative against BVDV

Compound EC50 (µM) Reference
2-[4-(2-phenylquinazolin-4-yl)piperazin-1-yl]ethanol 1.7 ± 0.4 nih.gov

HIV Capsid Modulation Studies

The human immunodeficiency virus (HIV) capsid protein is a critical component of the viral life cycle and has emerged as a promising target for antiretroviral therapy. While direct studies on this compound are limited, research into quinazolinone-based compounds as HIV-1 capsid modulators provides relevant insights. researchgate.netnih.gov These inhibitors are designed to interfere with the assembly and disassembly of the viral capsid, processes that are essential for viral replication. researchgate.netrsc.org Although the specific compounds in these studies are structurally distinct from the parent compound of this article, the quinazolinone core is a shared feature, suggesting that derivatives of this compound could potentially be explored for similar activity. researchgate.net

In Vitro Antiproliferative and Preclinical Antitumor Efficacy

The quinazoline framework is a well-established pharmacophore in the design of anticancer agents, with several approved drugs featuring this moiety. Derivatives of this compound have also been investigated for their potential as antiproliferative agents.

Cytostatic and Cytotoxic Effects on Cancer Cell Lines

A number of studies have reported the synthesis and evaluation of this compound derivatives for their cytotoxic activity against various human cancer cell lines. These investigations have revealed that modifications to the piperazine and quinazoline rings can lead to compounds with significant antiproliferative effects.

For example, a series of piperazinone derivatives were synthesized and evaluated for their cytotoxic activity, with some compounds showing potent effects against cancer cell lines at low micromolar concentrations. sid.ir Another study on quinazolinone Schiff base derivatives, when complexed with copper, exhibited high cytotoxicity against breast (MCF-7) and lung (A549) cancer cell lines. mdpi.com

Table 3: Cytotoxic Activity of Selected Piperazine-Containing Quinazoline Derivatives on Various Cancer Cell Lines

Compound Class Cancer Cell Line IC50 (µM) Reference
Guanidine derivative of 1-(3-chlorophenyl)-2-piperazinone MCF-7 (Breast) <2 sid.ir
Guanidine derivative of 1-(3-chlorophenyl)-2-piperazinone HT-29 (Colon) <2 sid.ir
Copper complex of a quinazolinone Schiff base (Cu-L1) MCF-7 (Breast) Low micromolar range mdpi.com
Copper complex of a quinazolinone Schiff base (Cu-L1) A549 (Lung) Low micromolar range mdpi.com

These findings highlight the potential of the this compound scaffold as a versatile platform for the development of novel therapeutic agents targeting a range of diseases, from infectious agents to cancer. Further research is warranted to explore the full therapeutic potential of this chemical class, including more detailed mechanistic studies and in vivo efficacy assessments.

Cell Cycle Perturbation and Apoptosis Induction Studies

Extensive searches of scientific databases and literature have not yielded specific studies investigating the effects of this compound on cell cycle perturbation or the induction of apoptosis in cell lines. While related quinazoline and piperazine derivatives have been evaluated for these properties, no dedicated research on this particular compound has been identified.

Anti-tubulin and Microtubule Dynamics Investigations

There is currently no available scientific literature or data from preclinical studies that specifically investigates the anti-tubulin activity or the effects on microtubule dynamics of this compound. Research in this area has focused on other, structurally related quinazoline analogues, but not on this specific molecule.

In Vivo Xenograft Model Studies

A thorough review of published research indicates that this compound has not been evaluated in in vivo xenograft models to determine its potential antitumor activity. Consequently, there is no data available regarding its efficacy in such preclinical cancer models.

Anti-inflammatory and Analgesic Properties in Preclinical Systems

Modulation of Inflammatory Mediators and Pathways

No specific studies have been published detailing the direct modulatory effects of this compound on inflammatory mediators, such as cytokines and prostaglandins, or on specific inflammatory signaling pathways. The broader class of quinazoline-containing compounds has been noted for potential anti-inflammatory action, with some derivatives showing modulation of the complement pathway. google.com However, specific data for this compound is not available.

Efficacy in Animal Models of Inflammation and Pain

There is no published research on the efficacy of this compound in established animal models of inflammation or pain. Therefore, its potential anti-inflammatory and analgesic properties in vivo have not been characterized.

Neuropharmacological Activity Characterization

A comprehensive search of the scientific literature did not reveal any studies focused on the neuropharmacological activity of this compound. Its effects on the central nervous system, including any potential psychoactive, neuroprotective, or other neurological activities, remain uninvestigated.

Anticonvulsant Activity in Rodent Models

No studies detailing the anticonvulsant properties of this compound in rodent models were identified. Research in this area has been directed towards derivatives of the quinazolinone scaffold, which have been evaluated in pentylenetetrazole (PTZ) and maximal electroshock (MES) induced seizure models. mdpi.commdpi.com For instance, various 2,3-disubstituted quinazolin-4(3H)-one derivatives have been synthesized and assessed for their potential as anticonvulsant agents. mdpi.com However, specific data for the unsubstituted title compound is not available.

Modulation of Central Nervous System Receptors

There is no available information on the specific modulatory effects of this compound on central nervous system receptors. Studies on related piperazine and quinazoline derivatives have explored interactions with various CNS targets, including GABA-A receptors, as a potential mechanism for their anticonvulsant effects. mdpi.commdpi.com For example, some quinazolin-4(3H)-one derivatives have been investigated as potential positive allosteric modulators of the GABA-A receptor at the benzodiazepine (B76468) binding site. mdpi.com However, binding affinities and functional data for this compound itself have not been reported.

Antimicrobial and Antifungal Activity Assessment

While the broader class of quinazoline-piperazine hybrids has been a subject of interest in antimicrobial research, specific data for this compound is absent from the current scientific literature. ijpras.comscispace.com

In Vitro Antibacterial Spectrum and Potency

No data could be found regarding the in vitro antibacterial spectrum and potency of this compound. Studies on related compounds, such as novel quinazolinone–piperazine hybrid derivatives, have shown activity against a range of both Gram-positive and Gram-negative bacteria, but these results cannot be extrapolated to the parent compound. ijpras.com

In Vitro Antifungal Spectrum and Potency

Information on the in vitro antifungal spectrum and potency of this compound is not available. Research has been conducted on various substituted piperazinyl-quinazolin-3(4H)-ones, which were investigated for activity against fungal strains like Candida albicans, but no specific findings for the title compound have been published. ijpras.comscispace.com

Structure Activity Relationship Sar Investigations of 2 Piperazin 1 Yl Quinazolin 4 Amine Analogs

Impact of Quinazoline (B50416) Ring Substituents on Biological Activity

The quinazoline ring is a critical component for the biological activity of this class of compounds, and substitutions on this bicyclic system can dramatically alter efficacy and target interaction. The nature and position of these substituents play a pivotal role in defining the pharmacological properties of the molecule. researchgate.netnih.gov

Research into quinazoline derivatives has shown that the substitution pattern is crucial for optimizing activity. For instance, in a series of 2-(piperazin-1-yl)quinazolin-4(3H)-one derivatives developed as agents against Toxoplasma gondii, modifications at the N-3 position of the quinazolinone ring were found to be important for their anti-parasitic activity. acs.org Conversely, replacements on the phenyl moiety (positions 5 through 8) of the quinazolin-4(3H)-one core did not lead to an improvement in activity in that specific study. acs.org

However, in other contexts, such as the development of antitumor agents, substitutions at positions 6 and 7 of the quinazoline ring are paramount. A series of novel quinazoline derivatives containing piperazine (B1678402) analogs were synthesized, where potent antiproliferative activities were observed with specific substitutions at these positions. researchgate.net For example, the compound designated C9, which features a 7-methoxy and a 6-(3-morpholinopropoxy) substitution, demonstrated excellent activity against several cancer cell lines, including A549 (lung cancer) and PC-3 (prostate cancer). researchgate.net Its biological activity was found to be nearly equivalent to that of gefitinib, a well-known EGFR inhibitor. researchgate.net This highlights the significant role that polar, chain-like substituents at the C-6 and C-7 positions can play in enhancing target engagement and producing potent biological effects. nih.gov

Table 1: Impact of Quinazoline Ring and Other Substitutions on Biological Activity

CompoundKey SubstituentsTarget/AssayActivity (IC₅₀)Reference
Compound C97-methoxy and 6-(3-morpholinopropoxy) on quinazoline; N-(3-chlorophenyl)acetamido group on piperazineAntiproliferative (A549, PC-3 cells)Potent activity, comparable to gefitinib researchgate.net
Compound 8wDiaryl ether moiety on piperazine side chainAnti-Toxoplasma gondii4 µM researchgate.net
Compound 8xDiaryl ether moiety on piperazine side chainAnti-Toxoplasma gondii3 µM researchgate.net
Compound 11N-3 substituent on quinazolin-4(3H)-oneAnti-Toxoplasma gondii6.33 µM acs.org
Compound 18N-3 substituent on quinazolin-4(3H)-oneAnti-Toxoplasma gondii5.94 µM acs.org

Role of Piperazine Ring Modifications on Target Affinity and Selectivity

The piperazine ring is a common heterocyclic moiety in drug discovery, valued for its ability to act as a versatile scaffold and improve the physicochemical properties of a molecule. nih.govnih.gov In the context of 2-(piperazin-1-yl)quinazolin-4-amine analogs, the piperazine serves as a key linker, and modifications to this ring or its substituents are a primary strategy for modulating target affinity and selectivity. nih.gov

SAR studies reveal that substituents attached to the N-4 nitrogen of the piperazine ring are critical for inhibitory activity. nih.gov For example, in a series of compounds designed as inhibitors of human equilibrative nucleoside transporters (ENTs), the nature of the aryl group on the piperazine ring determined the selectivity between ENT1 and ENT2 isoforms. frontiersin.org The parent compound, FPMINT, which has a 2-fluorophenyl group on the piperazine, was more selective for ENT2. frontiersin.org Replacing this with an unsubstituted phenyl ring (compound 1c) maintained the selectivity for ENT2, albeit with lower potency. In contrast, introducing a 2,3-dichlorophenyl group (compound 1d) inverted the selectivity, making the compound significantly more selective for ENT1. frontiersin.org

The conformation and rigidity of the piperazine ring also influence binding. It has been suggested that replacing the flexible piperazine ring with a more rigid bicyclic system, such as 2,5-diazabicyclo[2.2.1]heptane, can lead to better binding ability due to reduced conformational flexibility. plos.org Furthermore, investigations into chalcone-dithiocarbamate hybrids showed that substituents on the piperazine unit were important for their antiproliferative activity against cancer cells. nih.gov Similarly, studies on thiazolo[5,4-d]pyrimidine (B3050601) derivatives revealed that attaching different aryl groups (e.g., phenyl, benzyl) to the piperazine ring resulted in compounds with high affinity and selectivity as A2A adenosine (B11128) receptor inverse agonists. mdpi.com

Table 2: Effect of Piperazine Ring Substituents on ENT Inhibition

CompoundPiperazine N-4 Substituent (Aryl Group)ENT1 IC₅₀ (µM)ENT2 IC₅₀ (µM)SelectivityReference
FPMINT2-Fluorophenyl17.022.845.99-fold for ENT2 frontiersin.org
Compound 1cPhenyl171.1136.824.65-fold for ENT2 frontiersin.org
Compound 1d2,3-Dichlorophenyl0.5977.12130.7-fold for ENT1 frontiersin.org
Compound 1b2-Chlorophenyl1.82No effectSelective for ENT1 frontiersin.org

Influence of Linker and Terminal Group Modifications on Pharmacological Profile

In the development of Proteolysis Targeting Chimeras (PROTACs), the linker's role is well-documented. Inserting a piperazine moiety into the linker can increase rigidity and improve solubility. nih.gov However, the way the linker is attached to the piperazine significantly affects its properties. An amide bond to the piperazine nitrogen, for instance, lowers its pKa, which can impact solubility and cellular permeability. nih.gov

In a series of dopamine (B1211576) D2/D3 receptor ligands, an extended and more linear conformation in the aliphatic spacer between the piperazine ring and a terminal aryl moiety was found to be critical for achieving selectivity for the D3 receptor. researchgate.net The structural diversity of the terminal aryl group (e.g., benzamides, cinnamoylamides) had a major influence on achieving nanomolar D3 receptor affinity. The introduction of more rigid terminal groups, such as an aryl acrylamide, optimized this affinity. For example, compound 38, which features a 4-butyl linker and a terminal (E)-4-iodocinnamoylamide group, showed a 153-fold selectivity for the D3 receptor over the D2 receptor. researchgate.net

Similarly, for the ENT inhibitor FPMINT, replacing the terminal naphthalene (B1677914) moiety with a smaller benzene (B151609) ring completely abolished the inhibitory effects on both ENT1 and ENT2, demonstrating the critical importance of the terminal group for activity. frontiersin.org

Stereochemical Effects on Activity and Binding

Stereochemistry can play a profound role in the activity and binding of chiral molecules. When a stereocenter is present in the this compound scaffold or its analogs, enantiomers can exhibit significantly different biological activities. This is because the three-dimensional arrangement of atoms can lead to differential interactions with a chiral biological target, such as a receptor or enzyme binding pocket.

While specific studies focusing solely on the stereochemistry of this compound were not prominently available in the reviewed literature, the principles are well-established in related structures. For instance, in the development of dopamine receptor ligands based on a hybrid template, derivatization of the agonist binding moiety of a specific enantiomer, (+)-9d, with different sulfonamides significantly improved D3 receptor affinity. nih.gov This indicates that the specific spatial orientation of the functional groups in one enantiomer allowed for more favorable interactions within the receptor binding site compared to its mirror image. The resulting loss or modulation of agonist potency upon such derivatization underscores that subtle changes in a specific stereoisomer can lead to large changes in the pharmacological profile. nih.gov The introduction of a stereocenter is a key strategy in drug design, but it necessitates careful evaluation of each stereoisomer to identify the one with the optimal activity and safety profile.

Preclinical Pharmacokinetic and Pharmacodynamic Studies of 2 Piperazin 1 Yl Quinazolin 4 Amine

Absorption, Distribution, Metabolism, and Excretion (ADME) in Animal Models

Detailed ADME studies for 2-(Piperazin-1-yl)quinazolin-4-amine in animal models are not extensively available in the public domain. However, insights can be drawn from related structures.

For many quinazoline (B50416) derivatives, oral absorption can be variable and is influenced by their physicochemical properties, such as solubility and lipophilicity. Computational tools can predict the ADME properties of novel compounds. For instance, in silico studies on various N-(4-oxo-2-(4-(4-(2-(substituted phenylamino) acetyl) piperazin-1-yl) phenyl) quinazolin-3(4H)-yl) benzamide (B126) derivatives suggested that most of these compounds adhere to Lipinski's rule of five, indicating good potential for drug-like properties. mdpi.com These predictive models can be a first step in assessing the potential for oral absorption.

The distribution of quinazoline-based compounds is dependent on their ability to bind to plasma proteins and penetrate tissues. The piperazine (B1678402) group can influence the volume of distribution.

Metabolism is a key determinant of the pharmacokinetic profile. For piperazine-containing compounds, metabolism often occurs at the piperazine ring. Studies on piperazin-1-ylpyridazines have shown that metabolism in mouse and human liver microsomes can be rapid, with major metabolic pathways including mono-hydroxylation and oxidation at the nitrogen atoms of the piperazine ring. nih.gov Another study on the piperazine-type phenothiazine (B1677639) neuroleptic perazine (B1214570) identified CYP1A2 and CYP3A4 as the main isoenzymes responsible for its 5-sulphoxidation, while CYP2C19 was the primary catalyst for N-demethylation in human liver microsomes. nih.gov These findings suggest that this compound could undergo similar metabolic transformations.

Excretion pathways for quinazoline derivatives typically involve both renal and fecal routes, depending on the polarity of the parent compound and its metabolites.

Bioavailability and Systemic Exposure in Preclinical Species

Specific data on the bioavailability and systemic exposure (e.g., Cmax, AUC) of this compound in preclinical species such as rats or mice could not be located in the available literature.

However, for related compounds, bioavailability is a key parameter that is often optimized during drug development. For example, a study on 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives, which also feature a nitrogen-containing heterocyclic core, highlighted the development of an orally bioavailable inhibitor. acs.org This underscores the importance of structural modifications to achieve favorable pharmacokinetic profiles. The addition of an amino group to a triazole linked to a quinazoline was shown to increase water solubility and potentially bioavailability. mspsss.org.ua

The systemic exposure of a compound is critical for its efficacy and is directly related to its absorption and clearance rates. The rapid metabolism observed for some piperazine-containing compounds could potentially lead to low systemic exposure if not addressed through medicinal chemistry efforts. nih.gov

Table 1: Illustrative Preclinical Bioavailability Data for a Related Quinazoline Derivative

CompoundSpeciesRoute of AdministrationAbsolute Bioavailability (%)
OxypeucedaninRatOral10.5

This table is for illustrative purposes and shows data for oxypeucedanin, a different compound, to provide context on pharmacokinetic studies in rats. mdpi.com

Target Engagement and In Vivo Efficacy Correlation

The quinazoline core is a well-established pharmacophore that can interact with various biological targets, particularly protein kinases. Several quinazoline-based drugs are approved as kinase inhibitors for the treatment of cancer. acs.org

Derivatives of the closely related 2-(piperazin-1-yl)quinazolin-4(3H)-one have been investigated as potential therapeutic agents. For instance, a series of these compounds were evaluated for their activity against Toxoplasma gondii. researchgate.net While specific target engagement data for this compound is not available, related quinazoline derivatives have been shown to inhibit receptor tyrosine kinases such as EGFR, VEGFR-2, and PDGFR-β. researchgate.netnih.gov For example, certain N-(2-phenyl-1H-benzo[d]imidazol-5-yl)quinazolin-4-amine derivatives were identified as dual inhibitors of c-Met and VEGFR-2. nih.gov

A study on cis-4-(Piperazin-1-yl)-5,6,7a,8,9,10,11,11a-octahydrobenzofuro[2,3-h]quinazolin-2-amine identified it as a potent histamine (B1213489) H4 receptor antagonist, demonstrating in vivo efficacy in models of inflammation and pain. nih.gov This highlights that the broader 2-(piperazin-1-yl)quinazoline scaffold can be directed towards various G-protein coupled receptors as well.

The correlation of target engagement with in vivo efficacy is a cornerstone of drug development. For a compound like this compound, demonstrating that the extent of target modulation in an animal model leads to a desired pharmacological effect would be a critical step in its preclinical evaluation.

Table 2: Illustrative Target Inhibition Data for Related Quinazoline Derivatives

Compound DerivativeTargetIC50 (µM)
N-(benzo[d]thiazol-2-yl)-6-bromo-2-(pyridin-3-yl) quinazolin-4-amineEGFR0.096
N-(2-phenyl-1H-benzo[d]imidazol-5-yl)quinazolin-4-amine derivative (7j)c-Met0.05
N-(2-phenyl-1H-benzo[d]imidazol-5-yl)quinazolin-4-amine derivative (7j)VEGFR-20.02

This table presents data for related but distinct quinazoline derivatives to illustrate the types of targets and potencies observed for this class of compounds. nih.govpharmacophorejournal.com

Metabolic Pathway Elucidation and Metabolite Identification

The metabolic pathways of this compound have not been specifically elucidated in published studies. However, based on the metabolism of other piperazine-containing drugs, several metabolic routes can be anticipated.

A detailed investigation into the metabolism of piperazin-1-ylpyridazines revealed that the primary metabolic transformations were mono-hydroxylation on the benzene (B151609) rings and oxidation of the piperazine nitrogen. nih.gov Double-oxidation and hydrolysis were also observed as minor pathways. nih.gov

For the phenothiazine drug perazine, which contains a piperazine moiety, the main metabolic routes were identified as 5-sulphoxidation and N-demethylation, catalyzed by various cytochrome P450 enzymes. nih.gov

Therefore, it is plausible that the metabolism of this compound would involve:

Hydroxylation of the quinazoline ring system.

Oxidation of the piperazine nitrogen atoms.

N-dealkylation of the piperazine ring, if substituted.

Conjugation of the resulting metabolites with glucuronic acid or sulfate.

Identifying the specific metabolites and the enzymes responsible for their formation would be essential for understanding the drug's clearance mechanisms and potential for drug-drug interactions.

Future Research Directions for 2 Piperazin 1 Yl Quinazolin 4 Amine

Exploration of Novel Therapeutic Indications

The structural framework of quinazoline (B50416) is a cornerstone in medicinal chemistry, with derivatives demonstrating anticancer, anti-inflammatory, anticonvulsant, antibacterial, and antidiabetic properties. wisdomlib.orgmdpi.comijmpr.in The addition of a piperazine (B1678402) moiety is known to significantly enhance the biological activities of the quinazoline core compared to unsubstituted versions. researchgate.net Future research should leverage this versatile scaffold to explore new therapeutic areas beyond its current scope.

Neurodegenerative Disorders: Certain piperazine derivatives have been investigated for their potential in treating neurological conditions like anxiety and epilepsy. silae.it For instance, compounds such as Trifluoromethylphenylpiperazine have shown effects as agonists at 5-HT1A receptors, which are implicated in anxiety and depressive disorders. silae.it Furthermore, pyrazoline derivatives, another class of nitrogen-containing heterocycles, are being studied as inhibitors of enzymes like acetylcholinesterase (AChE) and monoamine oxidase (MAO), which are key targets in Alzheimer's and Parkinson's diseases. nih.govacs.org Given the neurobiological activity of the piperazine group, future studies could investigate 2-(piperazin-1-yl)quinazolin-4-amine and its analogues for activity against targets relevant to neurodegeneration, such as dopamine (B1211576) D2/D3 agonism or iron chelation. nih.gov

Infectious and Parasitic Diseases: The quinazoline nucleus is a component of various alkaloids with established biological effects. mdpi.com Research has demonstrated the activity of specific 2-(piperazin-1-yl)quinazolin-4(3H)-one derivatives against the parasite Toxoplasma gondii. researchgate.net This opens a promising avenue for designing and screening libraries of related compounds, including this compound, against a broader spectrum of infectious agents. This could include other protozoan parasites, bacteria (particularly drug-resistant strains), and viruses, building on the known antimicrobial potential of the quinazoline scaffold. mdpi.comnih.gov

Metabolic Diseases: Quinazoline derivatives have been explored for their potential in managing diabetes, with some synthetic variants targeting enzymes like alpha-glucosidase. wisdomlib.org The combination of the quinazoline and piperazine moieties could be explored for synergistic effects on metabolic targets. Preclinical investigation into the efficacy of this compound in models of type 2 diabetes and related metabolic conditions like obesity could reveal novel therapeutic applications. ijmpr.in

Potential New IndicationRationaleKey Research Targets
Neurodegenerative Diseases Piperazine derivatives show activity in neurological systems; related compounds are explored for Parkinson's and Alzheimer's. silae.itnih.govnih.govDopamine Receptors, Acetylcholinesterase (AChE), Monoamine Oxidase (MAO), Iron Chelation
Infectious Diseases Related quinazolinone derivatives are active against parasites like Toxoplasma gondii; the core structure has known antimicrobial properties. mdpi.comresearchgate.netDrug-resistant bacteria, various protozoa, and viruses.
Metabolic Disorders The quinazoline scaffold has been associated with anti-diabetic properties, such as alpha-glucosidase inhibition. wisdomlib.orgijmpr.inAlpha-glucosidase, and other key enzymes in glucose and lipid metabolism.

Development of Advanced Delivery Systems

A significant hurdle in the clinical application of many heterocyclic compounds is their limited bioavailability, often due to poor water solubility. Advanced drug delivery systems, particularly those based on nanotechnology, offer a promising strategy to overcome these limitations for this compound. researchgate.net

Future research should focus on formulating this compound within various nanocarriers to enhance its pharmacokinetic profile and enable targeted delivery. The use of nanocatalysts, such as those based on magnetic graphene oxide, has already proven effective in the synthesis of quinazoline derivatives, highlighting the compatibility of this chemical class with nanotechnological approaches. researchgate.netnih.govresearchgate.net

Potential delivery systems for investigation include:

Liposomes: These lipid-based vesicles can encapsulate both hydrophilic and lipophilic drugs, improving solubility and circulation time while reducing systemic toxicity.

Polymeric Nanoparticles: Biodegradable polymers can be engineered to encapsulate the drug, offering controlled and sustained release, which is crucial for maintaining therapeutic concentrations.

Micelles: These self-assembling nanosized colloidal particles can solubilize poorly soluble drugs in their hydrophobic core, making them suitable for intravenous administration.

Magnetic Nanoparticles: These systems allow for targeted delivery to a specific site in the body using an external magnetic field, potentially concentrating the therapeutic effect and minimizing off-target exposure. researchgate.net

Delivery SystemPotential Advantages for this compound
Liposomes Enhances solubility, prolongs circulation, and can be surface-modified for active targeting.
Polymeric Nanoparticles Provides controlled and sustained release, improves stability, and can be tailored for specific release kinetics.
Micelles Increases aqueous solubility of poorly soluble compounds, suitable for intravenous delivery.
Magnetic Nanoparticles Enables magnetic-field-guided targeting to specific tissues or organs, offering high precision. researchgate.net

Integration with Combination Therapies in Preclinical Studies

The complexity of diseases like cancer often necessitates a multi-target approach, as inhibiting a single pathway can lead to the activation of compensatory mechanisms and the development of drug resistance. nih.govrsc.org Combination therapies, which involve using multiple drugs that act on different targets, are a cornerstone of modern oncology. nih.gov Quinazoline derivatives, such as the EGFR inhibitor Gefitinib, have already been studied in combination with other agents like metformin (B114582) in bladder cancer. frontiersin.org

Future preclinical studies should systematically evaluate this compound in combination with other therapeutic agents. The rationale is to achieve synergistic effects, overcome resistance, and potentially lower the required concentrations of each drug, thereby reducing toxicity. Based on the known mechanisms of related quinazolines, which include inhibition of receptor tyrosine kinases (EGFR, HER2) and tubulin polymerization, several combination strategies can be envisioned. nih.govcivilica.com

Combination StrategyRationalePotential Disease Target
With Standard Chemotherapy (e.g., Paclitaxel, Doxorubicin) To target both cell signaling (via quinazoline) and DNA replication/cell division (via chemotherapy).Breast Cancer, Lung Cancer. nih.govnih.gov
With other Targeted Agents (e.g., PARP inhibitors, VEGFR inhibitors) To create a multi-pronged attack on cancer cell survival and proliferation pathways. nih.govnih.govOvarian Cancer, Renal Cancer. nih.govnih.gov
With Immunotherapy (e.g., Checkpoint Inhibitors) To modulate the tumor microenvironment and enhance the immune system's ability to recognize and attack cancer cells.Melanoma, Non-Small Cell Lung Cancer.
With agents overcoming drug resistance (e.g., P-gp inhibitors) To restore sensitivity in tumors that have developed resistance to microtubule-targeting agents. nih.govDrug-Resistant Cancers.

Emerging Methodologies in Quinazoline Research

Advances in synthetic chemistry and research technologies are continuously providing more efficient and insightful ways to develop and evaluate new drug candidates. Future research on this compound will benefit significantly from these emerging methodologies.

Synthetic Methodologies: The synthesis of the quinazoline scaffold has evolved from classical methods to more advanced and efficient techniques. mdpi.com Future work should prioritize methods that are not only high-yielding but also environmentally friendly ("green chemistry").

Metal-Catalyzed Reactions: Transition-metal catalysis, using elements like palladium, copper, and manganese, has become a vital tool for constructing the quinazoline skeleton with high efficiency and under mild conditions. nih.govujpronline.comnih.gov

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times, increase yields, and improve the purity of the final product compared to conventional heating methods. ujpronline.com

One-Pot, Multi-Component Reactions: These strategies improve atom economy and reduce waste by combining multiple reaction steps into a single procedure, streamlining the synthesis of complex derivatives. researchgate.netfrontiersin.org

Nanocatalysis: The use of nanocatalysts offers advantages such as high efficiency, easy separation from the reaction mixture, and the ability to be recycled and reused multiple times. nih.govresearchgate.netnih.gov

Research Methodologies:

Molecular Hybridization: This drug design strategy involves combining two or more distinct pharmacophores into a single hybrid molecule. rsc.orgnih.gov This can result in compounds with dual or multiple modes of action, potentially leading to synergistic efficacy and an improved ability to overcome drug resistance. rsc.org Future research could involve creating hybrids of this compound with other bioactive scaffolds like triazoles or indoles. nih.gov

In Silico and Docking Studies: Computational tools are indispensable for modern drug discovery. Molecular docking allows researchers to predict the binding affinity and orientation of a ligand within the active site of a target protein, guiding the rational design of more potent and selective inhibitors. frontiersin.orgresearchgate.net

High-Throughput Screening (HTS): HTS allows for the rapid testing of large libraries of compounds for a specific biological activity. This can accelerate the discovery of new therapeutic indications for this compound and its derivatives. researchgate.net

MethodologyDescriptionAdvantage in Quinazoline Research
Microwave-Assisted Synthesis Use of microwave irradiation to heat reaction mixtures.Faster reactions, higher yields, increased purity. ujpronline.com
Molecular Hybridization Covalently linking two or more pharmacophores into one molecule.Creates multi-target agents, may overcome drug resistance. rsc.orgnih.gov
Nanocatalysis Employing catalysts on the nanoscale for chemical synthesis.High efficiency, recyclability, and alignment with green chemistry principles. nih.govresearchgate.net
In Silico Docking Computational simulation of ligand-protein binding.Rational drug design, prediction of binding modes, optimization of lead compounds. frontiersin.orgresearchgate.net

Q & A

Q. What are the established synthetic routes for 2-(Piperazin-1-yl)quinazolin-4-amine derivatives?

Methodological Answer: The synthesis typically involves:

Core Formation : Cyclization of substituted anthranilic acids to form quinazolin-4-one intermediates via benzoxazone intermediates .

Chlorination : Conversion of quinazolin-4-one to 4-chloro derivatives using agents like POCl₃ .

Aminolysis : Reaction of the chloro intermediate with piperazine or substituted piperazines under reflux conditions (e.g., in DMF or THF) .

Purification : Column chromatography (e.g., chloroform:methanol gradients) or crystallization (e.g., from diethyl ether) .

Q. Example Table: Synthetic Yields for Common Derivatives

Derivative SubstitutionYield (%)Key StepsReference
6,7-Dimethoxy85%Chlorination, aminolysis, crystallization
5-(Tetrahydro-2H-pyran-4-yloxy)40–51%Microwave-assisted coupling, HPLC purification

Q. How do structural modifications on the quinazoline core affect biological activity?

Methodological Answer:

  • Position-Specific Effects :
    • C-5 Substitution : Bulky groups (e.g., tetrahydro-2H-pyran-4-yloxy) enhance kinase selectivity by occupying hydrophobic pockets in c-Src/Abl .
    • C-6/C-7 Methoxy Groups : Improve solubility and metabolic stability but may reduce anti-inflammatory activity compared to halogenated analogs .
  • Piperazine Modifications :
    • N-Methylpiperazine : Increases blood-brain barrier penetration (e.g., AZD0530) .
    • Ethyl/Propyl Chains : Alter pharmacokinetic profiles (e.g., t₁/₂ = 40 h for AZD0530) .

Advanced Research Questions

Q. How can contradictions in kinase inhibition data across studies be resolved?

Methodological Answer:

Assay Standardization : Use recombinant kinase assays under consistent ATP concentrations (e.g., 10 µM ATP for c-Src IC₅₀ measurements) .

Selectivity Profiling : Compare inhibition across kinase panels (e.g., >50 kinases) to identify off-target effects .

Structural Analysis : Perform X-ray crystallography or molecular docking to validate binding modes (e.g., AZD0530’s interaction with c-Src’s DFG motif) .

Q. Example Table: Kinase Inhibition Profiles

Compoundc-Src IC₅₀ (nM)Abl IC₅₀ (nM)Selectivity Ratio (c-Src vs. EGFR)Reference
AZD05302.74.5>100-fold
6,7-Dimethoxy analog15.228.312-fold

Q. What strategies improve selectivity for specific kinase targets?

Methodological Answer:

  • Hybrid Pharmacophores : Incorporate 1,3,4-thiadiazol-2(3H)-one moieties to exploit unique kinase subpockets .
  • Linker Optimization : Ethoxy linkers (e.g., 7-[2-(4-methylpiperazin-1-yl)ethoxy]) balance potency and selectivity by reducing steric hindrance .
  • Prodrug Approaches : Esterification of carboxylic groups (e.g., cetirizine ethyl ester analogs) to enhance tissue specificity .

Q. How are in vivo pharmacokinetic and efficacy profiles validated?

Methodological Answer:

Model Selection :

  • Xenografts : c-Src-transfected 3T3 fibroblast models for tumor growth inhibition .
  • Orthotopic Models : Aggressive pancreatic cancer models for survival studies .

Dosing Regimens : Oral administration (e.g., 25 mg/kg/day for AZD0530) with plasma concentration monitoring via LC-MS .

Toxicity Screening : Acute toxicity assays (24-h observation for mortality) and histopathological analysis .

Q. What analytical methods are recommended for detecting this compound in pharmaceutical intermediates?

Methodological Answer:

  • HPLC-UV : Use C18 columns with mobile phases (e.g., acetonitrile:ammonium formate buffer) for impurity quantification (LOD < 0.1%) .
  • LC-MS/MS : Confirm identity via molecular ion peaks (e.g., m/z 345.2 for 6,7-dimethoxy derivatives) .
  • NMR : ¹H/¹³C NMR to verify substitution patterns (e.g., δ 3.8 ppm for methoxy groups) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.